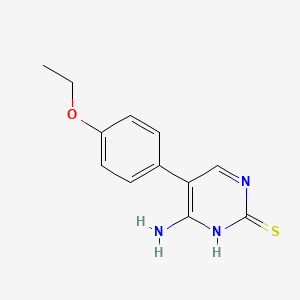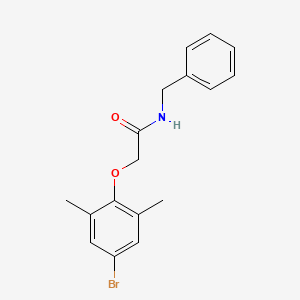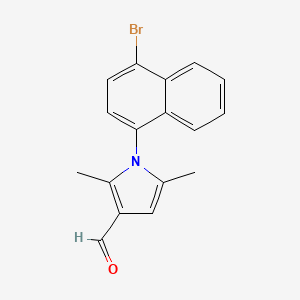
4-amino-5-(4-ethoxyphenyl)-2-pyrimidinethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives, including compounds similar to 4-amino-5-(4-ethoxyphenyl)-2-pyrimidinethiol, involves various methods, including the condensation of vinamidium salts and amidine chloride salts, followed by reduction processes. For example, 2-(4-Aminophenyl)-5-aminopyrimidine is synthesized through such reactions, leading to the formation of compounds with pyrimidine units (Xia et al., 2006).
Molecular Structure Analysis
Pyrimidine derivatives exhibit planar structures with significant polarization of electronic structures, contributing to their diverse reactivity and ability to form hydrogen-bonded frameworks or sheets. The structural analysis often reveals isomorphism and isostructurality among these compounds, highlighting the consistency in their molecular frameworks (Trilleras et al., 2009).
Chemical Reactions and Properties
Pyrimidine derivatives participate in a variety of chemical reactions, including aminolysis, which can be used to generate different substituted pyrimidines. These reactions are influenced by the presence of substituents such as methyl, bromo, or nitro groups, which can activate or deactivate the pyrimidine ring towards further chemical transformations (Brown & Forster, 1966).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as solubility, melting points, and crystalline structure, are crucial for their application in material science and pharmaceuticals. For instance, the crystalline structures of these compounds often facilitate the formation of dimers through hydrogen bonding, contributing to their stability and reactivity (Zhukhlistova & Tishchenko, 2001).
Chemical Properties Analysis
The chemical properties of pyrimidine derivatives, including reactivity towards nucleophiles, electrophiles, and their potential for cyclization and formation of heterocyclic compounds, underscore their utility in synthetic organic chemistry. These properties enable the synthesis of complex molecules with potential biological activity, demonstrating the versatility of pyrimidine derivatives (Dorokhov et al., 1991).
Applications De Recherche Scientifique
Antiviral Activity
One study focused on the antiviral properties of 2,4-diamino-6-hydroxypyrimidines substituted at position 5, revealing significant inhibition of retrovirus replication in cell culture. Although not directly mentioning 4-amino-5-(4-ethoxyphenyl)-2-pyrimidinethiol, this research underscores the potential of similar pyrimidine derivatives in antiviral applications (Hocková et al., 2003).
Anticancer Activity
In the realm of cancer research, novel pyrimidine derivatives have been synthesized with reported in vitro cytotoxic activity against various cancer cell lines. This underscores the potential of pyrimidine compounds in the development of anticancer agents, highlighting the broader applicability of pyrimidine chemistry in medicinal research (Tiwari et al., 2016).
Synthetic Chemistry Applications
The synthesis of novel pyrimidines and related compounds is a significant area of research, with methodologies like microwave-mediated synthesis under solvent-free conditions being explored. Such studies provide insights into the versatility and reactivity of pyrimidine derivatives, paving the way for the development of new materials and drugs (Vanden Eynde et al., 2001). Another example is the regioselective synthesis of pyrimido[1,2-a]pyrimidines, demonstrating the flexibility of pyrimidine chemistry in creating diverse molecular architectures (Snyers et al., 2010).
Propriétés
IUPAC Name |
6-amino-5-(4-ethoxyphenyl)-1H-pyrimidine-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS/c1-2-16-9-5-3-8(4-6-9)10-7-14-12(17)15-11(10)13/h3-7H,2H2,1H3,(H3,13,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYNOTKORQCOUKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=C(NC(=S)N=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-5-(4-ethoxyphenyl)pyrimidine-2-thiol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)butanamide](/img/structure/B5554301.png)

![6-[({[3-(4-pyridinyl)-1H-1,2,4-triazol-5-yl]methyl}amino)methyl]-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5554305.png)
![2-[(2-methylbenzylidene)amino]benzonitrile](/img/structure/B5554313.png)
![N-(2-{2-[(4-bromo-5-methyl-2-furyl)methylene]hydrazino}-2-oxoethyl)-N-(2-fluorophenyl)-4-methylbenzenesulfonamide](/img/structure/B5554318.png)
![3-[2-(1-azepanyl)-2-oxoethyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5554320.png)

![1-(2-biphenylyl)-4-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-2-piperazinone](/img/structure/B5554323.png)
![N-(2-{2-[3-bromo-4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-N-(2,4-dimethoxyphenyl)benzenesulfonamide](/img/structure/B5554337.png)
![5,6-dimethoxy-2-[2-(3-methoxypyrrolidin-1-yl)-2-oxoethyl]isoquinolin-1(2H)-one](/img/structure/B5554345.png)
![isopropyl 4-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B5554346.png)
